molecular formula C11H16F2O2 B13476951 Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate

Cat. No.: B13476951
M. Wt: 218.24 g/mol
InChI Key: WGTYSAHATVDZEH-UHFFFAOYSA-N
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Description

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate is a compound that features a bicyclo[1.1.1]pentane (BCP) core, which is known for its unique three-dimensional structure and high strain energy. This compound is of interest in various fields, including materials science and drug discovery, due to its potential as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Properties

Molecular Formula

C11H16F2O2

Molecular Weight

218.24 g/mol

IUPAC Name

tert-butyl 2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetate

InChI

InChI=1S/C11H16F2O2/c1-9(2,3)15-8(14)11(12,13)10-4-7(5-10)6-10/h7H,4-6H2,1-3H3

InChI Key

WGTYSAHATVDZEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C12CC(C1)C2)(F)F

Origin of Product

United States

Preparation Methods

Difluorocarbene Insertion into Bicyclo[1.1.0]butanes

A key method to access 2,2-difluorobicyclo[1.1.1]pentane derivatives, including tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate, is through difluorocarbene insertion into bicyclo[1.1.0]butane precursors.

  • Mechanism: Difluorocarbene (:CF2) is generated in situ and inserts into the central bond of bicyclo[1.1.0]butane, expanding the ring to bicyclo[1.1.1]pentane with geminal difluoro substitution at the bridgehead carbon.
  • Advantages: This method allows selective formation of the 2,2-difluoro substitution pattern, which is difficult to achieve by other means.
  • Reference: This approach was reported as the first selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes, highlighting its utility for ortho/meta-substituted BCP analogues.

Radical or Nucleophilic Addition to [1.1.1]Propellane

An alternative approach involves functionalizing the highly reactive [1.1.1]propellane intermediate:

  • Method: Radical or nucleophilic species add across the central bond of [1.1.1]propellane to form bicyclo[1.1.1]pentane derivatives.
  • Functionalization: Subsequent introduction of fluorinated groups, including difluoroacetate esters, can be achieved by post-functionalization steps.
  • Reference: This strategy is well-documented for bridge functionalization of bicyclo[1.1.1]pentane derivatives and can be adapted for difluoroacetate incorporation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a versatile route to install ester functionalities on bicyclo[1.1.1]pentane cores:

  • Typical Conditions: Use of bis(pinacolato)diboron and palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 in solvents like 1,4-dioxane or toluene at elevated temperatures (around 80 °C) under inert atmosphere.
  • Example: Preparation of tert-butyl esters via Suzuki-Miyaura coupling of boronate intermediates with appropriate electrophiles.
  • Yields: High yields (up to 93%) have been reported for related tert-butyl bicyclo[1.1.1]pentane carboxylate derivatives under these conditions.

Late-Stage Functionalization via Bis-Boronate Intermediates

Recent advances include late-stage, programmable bis-functionalization of BCP bis-boronates:

  • Process: Diborylation of bicyclo[1.1.1]pentane derivatives followed by intramolecular coupling under dry conditions enables access to various substituted BCP esters, including difluoroacetate analogues.
  • Reaction Conditions: Use of sulfonyl hydrazones, cesium carbonate base, toluene solvent at 70-100 °C for 18-48 hours.
  • Limitations: Carboxylate ester-substituted BCP bis-boronates are challenging to obtain due to low yields (<5%) in some routes, but modifications in diborylation and coupling have improved access.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Difluorocarbene insertion Difluorocarbene source, bicyclo[1.1.0]butane, inert atmosphere Selective 2,2-difluoro substitution Moderate to High First selective synthesis of 2,2-difluoro BCPs
Radical/nucleophilic addition [1.1.1]Propellane, radical/nucleophile source Versatile functionalization Variable Enables bridge functionalization
Pd-catalyzed cross-coupling Pd catalysts (Pd(PPh3)4, Pd(dppf)Cl2), bis(pinacolato)diboron, base, 80 °C High yield, scalable Up to 93 Well-established for tert-butyl esters
Late-stage bis-boronate functionalization Sulfonyl hydrazones, Cs2CO3, toluene, 70-100 °C Programmable, sequential derivatization Moderate Challenging for esters but improved by modifications

Additional Research Findings

  • The bicyclo[1.1.1]pentane scaffold exhibits exceptionally strong bridgehead C-H bonds, with bond dissociation energies significantly higher than typical tertiary C-H bonds, which impacts reactivity and stability during synthesis.
  • The difluoromethylene group at the bridgehead position influences electronic properties, making the compound valuable in drug design for modulating metabolic stability and lipophilicity.

Chemical Reactions Analysis

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate involves its interaction with molecular targets through its unique three-dimensional structure. The high strain energy of the bicyclo[1.1.1]pentane core allows it to participate in various chemical reactions, facilitating the formation of stable products. The compound’s bioisosteric properties enable it to mimic the behavior of other functional groups, thereby influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core with the difluoroacetate group, which imparts distinct chemical and biological properties .

Biological Activity

Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate (CAS No. 2694744-42-6) is a compound characterized by its bicyclo[1.1.1]pentane core, which presents unique three-dimensional properties and high strain energy. This compound has garnered attention in various fields, particularly in medicinal chemistry and drug discovery, due to its potential biological activity and applications as a bioisostere.

PropertyValue
Molecular Formula C11H16F2O2
Molecular Weight 218.2 g/mol
CAS Number 2694744-42-6
Purity ≥95%

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets due to its unique structure. The bicyclo[1.1.1]pentane component can mimic other functional groups, allowing it to bind effectively to enzymes or receptors, thereby modulating their activity. This bioisosteric replacement can enhance the solubility, potency, and metabolic stability of the drugs it is incorporated into .

Biological Evaluation

Recent studies have demonstrated the compound's efficacy in biological systems:

  • Anti-inflammatory Activity : In a study evaluating bicyclo[1.1.1]pentane-containing analogues, one derivative exhibited significant inhibition of NFκB activity in human monocyte cell lines, reducing pro-inflammatory cytokine release by approximately 50% at picomolar concentrations .
  • Drug Metabolism : Incorporating the bicyclo[1.1.1]pentane moiety into fatty acid-derived molecules has shown promise in enhancing metabolic stability and reducing ω-oxidation, which is crucial for prolonging the therapeutic effects of drugs .

Case Study 1: Bicyclo[1.1.1]pentane Derivatives

A series of bicyclo[1.1.1]pentane derivatives were synthesized and evaluated for their biological properties as potential anti-inflammatory agents. The incorporation of the bicyclic structure into lead compounds resulted in improved pharmacokinetic profiles compared to traditional aromatic systems.

Case Study 2: Synthesis and Application

Research conducted on the synthesis of highly functionalized bicyclo[1.1.1]pentanes revealed that these compounds could be utilized as effective building blocks for biologically relevant targets such as peptides and pharmaceuticals, showcasing their versatility in drug development .

Comparative Analysis

When compared to other bicyclo[1.1.1]pentane derivatives, such as tert-butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate, this compound stands out due to its difluoroacetate moiety, which imparts distinct physicochemical properties that enhance its bioactivity and stability in biological systems.

Q & A

Q. How to assess the environmental impact of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Persistence Testing : Use OECD 301 biodegradation assays.
  • Ecotoxicology : Perform acute toxicity tests on Daphnia magna or algae.
  • Soil Mobility : Measure log Koc via batch equilibrium experiments.

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